molecular formula C8HClF16O4S B13411214 Perfluoro(2-((6-chlorohexyl)oxy)ethanesulfonic acid) CAS No. 756426-58-1

Perfluoro(2-((6-chlorohexyl)oxy)ethanesulfonic acid)

Cat. No.: B13411214
CAS No.: 756426-58-1
M. Wt: 532.58 g/mol
InChI Key: GGOUUEMCWBTDMT-UHFFFAOYSA-N
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Description

Perfluoro(2-((6-chlorohexyl)oxy)ethanesulfonic acid) is a member of the per- and polyfluoroalkyl substances (PFAS) family, known for their unique chemical properties such as high chemical stability and resistance to degradation. These compounds are widely used in various industrial applications due to their oleophobic and hydrophobic characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Perfluoro(2-((6-chlorohexyl)oxy)ethanesulfonic acid) involves the reaction of perfluorinated ethane sulfonic acid with 6-chlorohexanol under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and stringent quality control measures to maintain the desired purity levels. The final product is often subjected to purification steps such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Perfluoro(2-((6-chlorohexyl)oxy)ethanesulfonic acid) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorinated carboxylic acids, while substitution reactions can produce a variety of derivatives .

Mechanism of Action

The mechanism by which Perfluoro(2-((6-chlorohexyl)oxy)ethanesulfonic acid) exerts its effects involves its interaction with molecular targets such as proteins and cellular membranes. The compound can activate or inhibit specific signaling pathways, leading to various biological effects. For example, it has been shown to interact with peroxisome proliferator-activated receptors (PPARs), influencing lipid metabolism and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Perfluorooctanesulfonic acid (PFOS)
  • Perfluorooctanoic acid (PFOA)
  • Perfluorohexanesulfonic acid (PFHxS)
  • Perfluorobutanesulfonic acid (PFBS)

Uniqueness

Perfluoro(2-((6-chlorohexyl)oxy)ethanesulfonic acid) stands out due to its unique structural features, such as the presence of a chlorine atom and an ether linkage. These features confer distinct chemical properties and biological activities compared to other PFAS compounds .

Properties

CAS No.

756426-58-1

Molecular Formula

C8HClF16O4S

Molecular Weight

532.58 g/mol

IUPAC Name

2-(6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexoxy)-1,1,2,2-tetrafluoroethanesulfonic acid

InChI

InChI=1S/C8HClF16O4S/c9-5(18,19)3(14,15)1(10,11)2(12,13)4(16,17)6(20,21)29-7(22,23)8(24,25)30(26,27)28/h(H,26,27,28)

InChI Key

GGOUUEMCWBTDMT-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(F)(F)Cl)(F)F)(F)F)(C(C(OC(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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